Receptor Subtype Selectivity: Asimadoline vs. Fedotozine vs. ICI-204,448
Asimadoline demonstrates a markedly higher selectivity for κ-opioid receptors over μ- and δ-opioid receptors compared to the earlier peripheral KOR agonist fedotozine. In human recombinant receptors, asimadoline exhibits a κ:μ:δ binding ratio of 1:501:498 [1]. In contrast, fedotozine is reported to have only a 2.5- to 3-fold selectivity for KOR over MOR in similar assays, indicating a significantly less favorable selectivity profile [2]. ICI-204,448, another peripheral KOR agonist, shows only approximately 4-fold selectivity for KOR over MOR [3].
| Evidence Dimension | κ:μ:δ Binding Selectivity Ratio |
|---|---|
| Target Compound Data | κ:μ:δ = 1:501:498 |
| Comparator Or Baseline | Fedotozine: ~3:1 (κ:μ); ICI-204,448: ~4:1 (κ:μ) |
| Quantified Difference | Asimadoline >150-fold greater κ/μ selectivity than fedotozine; >100-fold greater than ICI-204,448 |
| Conditions | Human recombinant opioid receptor binding assays |
Why This Matters
High κ/μ selectivity minimizes cross-reactivity at μ-opioid receptors, which is critical for avoiding μ-mediated adverse effects such as constipation, respiratory depression, and abuse potential.
- [1] Camilleri M. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation. Neurogastroenterol Motil. 2008 Sep;20(9):971-9. View Source
- [2] Delay-Goyet P, et al. Fedotozine, a kappa opioid agonist, acts peripherally to inhibit the visceromotor response to colorectal distension in rats. Eur J Pharmacol. 1996;308(3):281-286. View Source
- [3] Shaw JS, et al. ICI 204448: a kappa-opioid agonist with limited access to the central nervous system. Br J Pharmacol. 1989 Apr;96(4):986-92. View Source
